![molecular formula C23H26N8 B6476918 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline CAS No. 2640846-69-9](/img/structure/B6476918.png)

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

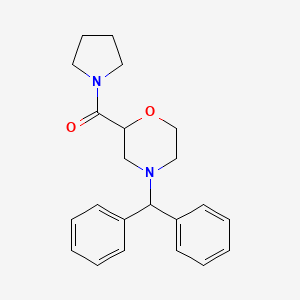

The compound “2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a quinoxaline ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyrazole, pyrimidine, and quinoxaline rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. It could potentially undergo reactions at the pyrazole, pyrimidine, piperazine, or quinoxaline rings, or at the various functional groups attached to these rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its stability under different conditions, and its reactivity with other chemicals .科学研究应用

- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol can serve as a nucleophilic fluorinating agent in the fluoro-Prins reaction. This reaction is valuable for synthesizing substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines .

- Molecular modeling studies suggest that 2-pyrazoline compounds, including this derivative, exhibit selective inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These properties make them promising candidates for neuroprotective agents in conditions like Parkinson’s disease and other age-related neurological disorders .

- In laboratory-vegetative tests, this compound demonstrated a pronounced stimulating effect on plant growth. Its activity ranged from 37.1% to 84.6% compared to heteroauxin. Researchers have explored its potential as a growth regulator and herbicide .

- A series of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis. Some of these compounds exhibited potent anti-tubercular activity .

- Researchers have employed this compound as a versatile solvent in various reactions, including N-alkylation of chiral primary amines and O-alkylation of aldoses. It has also found utility in the synthesis of poly(aryl ethers) .

Fluoro-Prins Reaction and Nucleophilic Fluorination

Neuroprotective Potential

Herbicidal and Growth-Regulating Properties

Anti-Tubercular Activity

Solvent in Organic Synthesis

作用机制

Target of Action

Similar compounds have been found to have high affinity for αvβ6 integrin . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in wound healing and fibrosis, and its dysregulation is associated with various pathological conditions.

Mode of Action

For instance, a similar compound was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Pharmacokinetics

A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization This suggests that the compound may have good bioavailability

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity . Antipromastigotes are a stage in the life cycle of certain parasites, suggesting that this compound may have potential as an antiparasitic agent.

属性

IUPAC Name |

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N8/c1-15-13-16(2)31(28-15)22-14-21(25-18(4)26-22)29-9-11-30(12-10-29)23-17(3)24-19-7-5-6-8-20(19)27-23/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUREXDULOSDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476849.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6476857.png)

![2,6-difluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476864.png)

![2-methoxy-4,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476872.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476875.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476880.png)

![benzyl[(3,4-difluorophenyl)methyl]methylamine](/img/structure/B6476885.png)

![4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6476895.png)

![8-(2,1,3-benzothiadiazole-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6476902.png)

![2-methyl-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B6476932.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6476943.png)

![methyl 3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6476949.png)